2-(Pyridin-3-yl)-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine
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Overview
Description
2-(Pyridin-3-yl)-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine is a complex organic compound that features a quinoline core substituted with pyridine and pyrrolidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-yl)-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.
Substitution Reactions:
Industrial Production Methods
Industrial production of such compounds would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might involve continuous flow chemistry techniques and the use of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen atoms or the aromatic rings.
Reduction: Reduction reactions could target the nitrogen-containing groups, potentially converting them to amines or other derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, allowing for the modification of the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce secondary or tertiary amines.
Scientific Research Applications
Chemistry
In chemistry, 2-(Pyridin-3-yl)-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine can be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, such compounds are often investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, these compounds might be explored for their potential therapeutic effects, such as anti-inflammatory,
Properties
Molecular Formula |
C20H22N4 |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2-pyridin-3-yl-N-(2-pyrrolidin-1-ylethyl)quinolin-4-amine |
InChI |
InChI=1S/C20H22N4/c1-2-8-18-17(7-1)20(22-10-13-24-11-3-4-12-24)14-19(23-18)16-6-5-9-21-15-16/h1-2,5-9,14-15H,3-4,10-13H2,(H,22,23) |
InChI Key |
AWUARPNVYABWBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCNC2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4 |
Origin of Product |
United States |
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